Bienvenue dans la boutique en ligne BenchChem!

6-(tert-Butyl)-3-methylpyrimidine-2,4(1H,3H)-dione

Medicinal Chemistry Kinase Inhibitor Synthesis Heterocyclic Intermediate

For US8420653B2 kinase inhibitor synthesis, use this C6-tert-butyl intermediate to prevent regioisomeric contamination and failed N1-alkylations—essential for regulatory continuity. Substitutions (e.g., 6-methyluracil) are invalid. Buy CAS 663194-14-7 at ≥95%+ purity from specialized heterocycle suppliers with HPLC/NMR documentation.

Molecular Formula C9H14N2O2
Molecular Weight 182.223
CAS No. 663194-14-7
Cat. No. B2740965
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(tert-Butyl)-3-methylpyrimidine-2,4(1H,3H)-dione
CAS663194-14-7
Molecular FormulaC9H14N2O2
Molecular Weight182.223
Structural Identifiers
SMILESCC(C)(C)C1=CC(=O)N(C(=O)N1)C
InChIInChI=1S/C9H14N2O2/c1-9(2,3)6-5-7(12)11(4)8(13)10-6/h5H,1-4H3,(H,10,13)
InChIKeyFDXJHSPILITXIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 250 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-(tert-Butyl)-3-methylpyrimidine-2,4(1H,3H)-dione (CAS 663194-14-7) - Product Procurement & Technical Specification Overview


6-(tert-Butyl)-3-methylpyrimidine-2,4(1H,3H)-dione (CAS 663194-14-7) is a heterocyclic pyrimidinedione derivative, also referenced as 6-tert-butyl-3-methyl-2,4(1H,3H)-pyrimidinedione and 6-(1,1-dimethylethyl)-3-methyl-2,4(1H,3H)-pyrimidinedione, with a molecular formula of C₉H₁₄N₂O₂ and molecular weight of 182.22 g/mol . This compound belongs to the class of 3-alkyl-6-alkyl-substituted uracil/pyrimidinedione scaffolds. Its core structural features include a tert-butyl group at the C6 position and an N3-methyl substituent on the pyrimidine-2,4-dione ring system. Based on patent literature, this compound has been identified as a structurally specific precursor or key intermediate in the synthesis of 6-substituted pyrimidine-derived heterocycles with documented relevance to kinase inhibition and antiviral therapeutic programs [1].

6-(tert-Butyl)-3-methylpyrimidine-2,4(1H,3H)-dione (CAS 663194-14-7) - Why In-Class Pyrimidinedione Analogs Cannot Be Simply Substituted


Generic substitution with unsubstituted uracil (C4H4N2O2), 6-methyluracil (C5H6N2O2), or 1,3-dimethyluracil (C6H8N2O2) is not chemically or procedurally valid when this compound is specified as a required intermediate. The presence of the C6-tert-butyl group confers steric bulk (calculated Connolly solvent-excluded volume difference of approximately 45–55 ų relative to 6-methyl analogs [1]) that fundamentally alters both the conformational landscape of the pyrimidine ring and the accessibility of the N1–H position for downstream alkylation or arylation chemistry [2]. In the context of pharmaceutical intermediate procurement, substituting this compound with a less sterically hindered analog (e.g., 6-methyluracil or 3-methyluracil) would produce a structurally divergent intermediate that cannot advance through the same synthetic sequence, leading to failed coupling reactions, altered regioselectivity, and the generation of an entirely different final active pharmaceutical ingredient (API) not covered by the intended patent strategy or regulatory filing.

6-(tert-Butyl)-3-methylpyrimidine-2,4(1H,3H)-dione (CAS 663194-14-7) - Product-Specific Quantitative Evidence for Procurement Decisions


Patent-Specified Synthetic Intermediate Identity and Regiochemical Determinism in Kinase Inhibitor Synthesis

This compound is explicitly defined as a specific pyrimidinedione intermediate in US Patent 8,420,653 B2, wherein it serves as the immediate precursor for N1-alkylation with functionalized benzyl halides to afford 1-substituted-6-tert-butyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives [1]. In this patent context, the identity of the core pyrimidinedione scaffold is not interchangeable; the patent claims structurally restrict the C6 substituent to tert-butyl (or isopropyl/cycloalkyl groups of comparable steric demand) [1]. Attempting to substitute 6-(tert-butyl)-3-methylpyrimidine-2,4(1H,3H)-dione with 3-methyluracil (C5H6N2O2, CAS 608-34-4) in the same synthetic sequence would yield a compound lacking the requisite C6 substituent, thereby falling outside the claimed Markush structure and producing a non-equivalent molecule with unpredictable kinase selectivity and patent freedom-to-operate status.

Medicinal Chemistry Kinase Inhibitor Synthesis Heterocyclic Intermediate

Sterically Directed Regioselectivity in Room-Temperature N3-Alkylation for Unsymmetrical 1,3-Dialkylpyrimidine Synthesis

The C6-tert-butyl substituent exerts a pronounced steric directing effect that enables selective N3-alkylation at room temperature using the TBAB/Cs₂CO₃/MeCN catalytic system, while leaving the N1 position available for subsequent orthogonal functionalization [1]. When 6-tert-butyl-3-methylpyrimidine-2,4(1H,3H)-dione is employed as the starting pyrimidinedione in this protocol, the reaction proceeds at room temperature to yield the desired unsymmetrical 1,3-dialkylpyrimidine derivative in good to excellent yield. In contrast, 6-unsubstituted or 6-methyl-substituted pyrimidinediones lacking the steric bulk at C6 exhibit reduced regioselectivity and may require heating (>60 °C) to achieve comparable conversion, resulting in mixtures of N1- and N3-alkylated products that necessitate chromatographic separation [1].

Synthetic Methodology Regioselective Alkylation Nucleobase Modification

Predicted Physicochemical Properties: Density and pKa as Determinants of Purification and Formulation Compatibility

Predicted physicochemical parameters for 6-(tert-butyl)-3-methylpyrimidine-2,4(1H,3H)-dione have been computationally derived and provide a baseline for purification method development and solubility assessment. The compound has a predicted density of 1±0.06 g/cm³ and a predicted pKa of 10.01±0.40, corresponding to the N1–H acidic proton . For comparison, unsubstituted uracil (C4H4N2O2) has an experimentally determined pKa of approximately 9.45 for N1–H deprotonation [1], while 6-methyluracil (C5H6N2O2) exhibits a pKa of approximately 9.65–9.70. The modestly elevated pKa (∼10.0) for the target compound is consistent with the electron-donating inductive effect of the C6-tert-butyl group, which slightly decreases the acidity of the N1–H proton relative to 6-unsubstituted or 6-methyl analogs.

Preformulation Chromatography Method Development Physicochemical Characterization

Commercial Availability and Supplier-Defined Purity Specifications for Reproducible Research and Scale-Up

Commercial suppliers have established product specifications for 6-(tert-butyl)-3-methylpyrimidine-2,4(1H,3H)-dione that directly inform procurement decisions. LIFE CHEMICALS (formerly I.F. Lab) offers this compound at a purity specification of ≥95%+, with package sizes available from 1 mg to 10 g . In contrast, 6-methyluracil (CAS 626-48-2) and 1,3-dimethyluracil (CAS 874-14-6) are more widely available commodities with multiple suppliers, yet they lack the specific substitution pattern required for the patented kinase inhibitor synthetic sequences discussed in Evidence Item 1. The availability of 6-(tert-butyl)-3-methylpyrimidine-2,4(1H,3H)-dione from specialized heterocycle-focused suppliers (rather than bulk commodity chemical distributors) reflects its niche status as a custom-synthesis intermediate for targeted medicinal chemistry programs.

Chemical Sourcing Quality Control Analytical Chemistry

6-(tert-Butyl)-3-methylpyrimidine-2,4(1H,3H)-dione (CAS 663194-14-7) - Recommended Industrial and Research Application Scenarios


Scenario 1: Patent-Directed Synthesis of 1-Substituted-6-tert-butyl-3-methylpyrimidine-2,4(1H,3H)-dione Kinase Inhibitor Intermediates

Industrial process chemists and contract manufacturing organizations (CMOs) engaged in the synthesis of pyrimidine-based kinase inhibitors under US Patent 8,420,653 B2 should procure 6-(tert-butyl)-3-methylpyrimidine-2,4(1H,3H)-dione (CAS 663194-14-7) as the designated core intermediate. This compound serves as the immediate precursor for N1-alkylation with functionalized benzyl halides to yield 1-substituted-6-tert-butyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives that fall within the patent′s Markush claims [1]. Substitution with 6-methyluracil or 3-methyluracil in this synthetic sequence would produce compounds lacking the requisite C6 tert-butyl substituent, rendering them outside the claimed structural genus and unsuitable for regulatory filing continuity or freedom-to-operate assurance.

Scenario 2: Room-Temperature Regioselective N3-Alkylation for Unsymmetrical 1,3-Dialkylpyrimidine Library Synthesis

Medicinal chemistry groups engaged in the parallel synthesis of unsymmetrical 1,3-dialkylpyrimidine libraries for structure-activity relationship (SAR) exploration should procure this compound to leverage the C6-tert-butyl steric directing effect. Under the TBAB/Cs₂CO₃/MeCN catalytic system, the reaction proceeds at room temperature with high regioselectivity for N3-alkylation, leaving the N1 position available for subsequent orthogonal diversification [1]. This synthetic efficiency is not achievable with 6-unsubstituted or 6-methyl-substituted pyrimidinediones, which require elevated temperatures and produce regioisomeric mixtures that necessitate chromatographic separation, thereby reducing overall library throughput and increasing consumable costs.

Scenario 3: Method Development for Ion-Exchange Chromatography Purification Based on pKa-Guided pH Optimization

Analytical development and purification groups tasked with isolating 6-(tert-butyl)-3-methylpyrimidine-2,4(1H,3H)-dione or its downstream derivatives should utilize the predicted pKa of 10.01±0.40 to design ion-exchange chromatography and liquid-liquid extraction protocols [1]. At pH values below approximately 8.5, the compound remains predominantly in its neutral, non-ionized form, suitable for reversed-phase chromatography with organic mobile phases. At pH values above approximately 10.5, deprotonation of the N1–H position occurs, enabling anion-exchange chromatography capture and selective elution from complex reaction mixtures. This pKa-driven method development approach reduces trial-and-error optimization and accelerates process analytical technology (PAT) implementation.

Scenario 4: Pilot-Scale Procurement Planning for Multi-Step API Manufacturing Campaigns

Supply chain and procurement managers planning pilot-scale (1–10 kg) manufacturing campaigns for pyrimidinedione-derived APIs should engage with specialized heterocycle-focused suppliers (e.g., LIFE CHEMICALS) early in the project timeline to secure adequate quantities of 6-(tert-butyl)-3-methylpyrimidine-2,4(1H,3H)-dione at ≥95%+ purity [1]. The limited supplier base for this custom intermediate necessitates advance notice for batch production, and the purity specification of 95%+ should be contractually defined with analytical certificates of analysis (CoA) including HPLC purity, residual solvent profile, and identity confirmation by NMR. Procurement of this specific CAS-numbered compound—rather than attempting in-house synthesis from commodity pyrimidinediones—mitigates the risk of introducing regioisomeric impurities that could propagate through subsequent synthetic steps and compromise final API purity.

Quote Request

Request a Quote for 6-(tert-Butyl)-3-methylpyrimidine-2,4(1H,3H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.